1-(Tert-butoxycarbonyl)-3,3-dimethylindoline-2-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane or methanol
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the indole core can undergo such transformations under appropriate conditions.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of tert-butyl iodide and methanolysis of the silyl ester to form the carbamic acid, which then decarboxylates to release the free amine .
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid can be compared to other Boc-protected compounds and similar protecting groups:
tert-Butyl carbamate: Another Boc-protected compound used in similar applications.
Phenylmethoxycarbonyl (Cbz) group: A protecting group that is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
tert-Butyl ester: Used as a protecting group for carboxylic acids, known for its stability and ease of deprotection under acidic conditions.
These comparisons highlight the unique stability and versatility of the Boc group in various synthetic applications.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-indole-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-11-9-7-6-8-10(11)16(4,5)12(17)13(18)19/h6-9,12H,1-5H3,(H,18,19) |
InChI Key |
SWJGSFGYSFWRAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
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